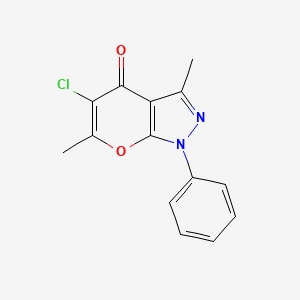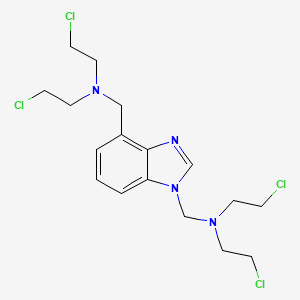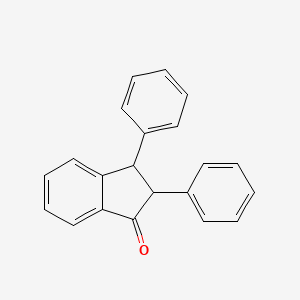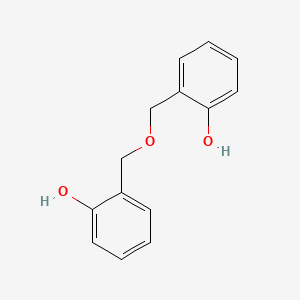
Salicyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Salicyl ether, also known as salicyl alcohol ether, is an organic compound derived from salicylic acid. It is characterized by the presence of an ether linkage between two salicylic acid molecules. This compound is of significant interest due to its various applications in organic synthesis and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Salicyl ether can be synthesized through several methods. One common approach involves the reaction of salicylic acid with an alcohol in the presence of an acid catalyst. This method typically requires refluxing the reactants in an organic solvent such as toluene or benzene. Another method involves the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction .
Industrial Production Methods
Industrial production of this compound often involves the hydroxymethylation of phenols using paraformaldehyde and orthoboric acid. This method allows for the selective ortho-hydroxymethylation of phenols, resulting in high yields of salicyl alcohols .
Analyse Des Réactions Chimiques
Types of Reactions
Salicyl ether undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form salicylaldehydes.
Reduction: Reduction of this compound can lead to the formation of salicyl alcohol.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ether linkage is cleaved, and new substituents are introduced.
Common Reagents and Conditions
Oxidation: Common reagents include lipase and TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) for selective oxidation.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
Oxidation: Salicylaldehydes
Reduction: Salicyl alcohol
Substitution: Various substituted phenols depending on the nucleophile used
Applications De Recherche Scientifique
Salicyl ether has a wide range of applications in scientific research:
Biology: This compound derivatives have shown potential antiviral and antihelminth activities.
Medicine: It is being explored for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: this compound is used in the production of fragrances, flavors, and as a stabilizer in certain formulations.
Mécanisme D'action
The mechanism of action of salicyl ether involves its interaction with various molecular targets. For instance, salicylic acid, a related compound, modulates the activity of cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased formation of pro-inflammatory prostaglandins . This compound may exert similar effects through its metabolites.
Comparaison Avec Des Composés Similaires
Similar Compounds
Salicylic acid: A precursor to salicyl ether, known for its anti-inflammatory and keratolytic properties.
Methyl salicylate: An ester of salicylic acid, commonly used in topical analgesics.
Phenol: A simpler aromatic compound with hydroxyl functionality, used in various industrial applications.
Uniqueness
This compound is unique due to its ether linkage, which imparts different chemical properties compared to its parent compounds. This linkage allows for selective reactions and the formation of unique derivatives with potential biological activities.
Propriétés
Numéro CAS |
4481-52-1 |
|---|---|
Formule moléculaire |
C14H14O3 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
2-[(2-hydroxyphenyl)methoxymethyl]phenol |
InChI |
InChI=1S/C14H14O3/c15-13-7-3-1-5-11(13)9-17-10-12-6-2-4-8-14(12)16/h1-8,15-16H,9-10H2 |
Clé InChI |
PLNNBRYFKARCEV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)COCC2=CC=CC=C2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


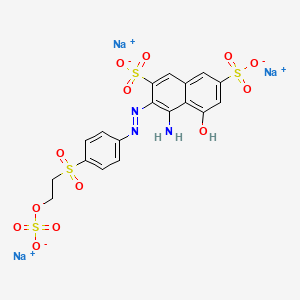
![3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2,9-diol](/img/structure/B12806637.png)
